N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
The compound N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core linked to a piperidine-thiazole moiety. Key structural attributes include:
- Benzodioxine ring: Imparts rigidity and influences lipophilicity.
This compound is hypothesized to interact with biological targets such as enzymes or receptors via its sulfonamide and heterocyclic motifs. Its structural complexity suggests applications in medicinal chemistry, particularly in kinase inhibition or GPCR modulation .
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c20-25(21,13-1-2-14-15(11-13)23-9-8-22-14)18-12-3-6-19(7-4-12)16-17-5-10-24-16/h1-2,5,10-12,18H,3-4,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUQTIDLFYYEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be formed through the hydrogenation of pyridine derivatives or via cyclization reactions involving amines and dihaloalkanes.
Benzodioxine Moiety Synthesis: The benzodioxine ring can be synthesized through the cyclization of catechol derivatives with dihaloalkanes under basic conditions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonamide group to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Industry: It is used in the synthesis of other complex organic molecules and as a building block in the development of new chemical entities.
Mechanism of Action
The mechanism of action of N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table compares the target compound with five analogs identified in the literature:
Key Comparative Insights
Heterocycle Substitutions: Replacing the thiazole in the target compound with oxadiazole () introduces stronger dipole interactions but may compromise solubility . Pyridazine () increases polarity, favoring interactions in hydrophilic environments .
Linker Modifications :
- The sulfonamide group in the target compound and analogs () provides acidity (pKa ~6–8), aiding in salt formation and bioavailability.
- Replacing sulfonamide with carboxamide () reduces acidity, altering pharmacokinetic profiles .
Piperidine Derivatives: 4-Methylpiperidine () may enhance metabolic stability by sterically shielding degradation sites.
Biological Activity Trends :
- The target compound’s piperidine-thiazole moiety likely optimizes steric complementarity with enzyme active sites, as seen in related kinase inhibitors.
- Benzothiazole analogs () show promise in antimicrobial screens due to increased membrane permeability .
Biological Activity
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of considerable interest in medicinal chemistry due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a thiazole moiety, and a benzodioxine sulfonamide group. Its chemical formula is , with a molecular weight of approximately 306.38 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Chemical Formula | |
| Molecular Weight | 306.38 g/mol |
| Functional Groups | Thiazole, Piperidine, Benzodioxine, Sulfonamide |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes the formation of the thiazole and piperidine rings followed by the introduction of the benzodioxine and sulfonamide functionalities.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : In vitro tests have shown that derivatives of this compound possess moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. The most active compounds in related studies achieved minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL against these pathogens .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in various biological processes:
- Acetylcholinesterase (AChE) Inhibition : Some derivatives have shown promising AChE inhibition with IC50 values in the low micromolar range (e.g., 2.14 ± 0.003 µM), indicating potential applications in treating neurodegenerative diseases like Alzheimer's .
Anti-inflammatory and Anticancer Properties
Research indicates that compounds with similar structures may exhibit anti-inflammatory effects and potential anticancer activity through various mechanisms:
- Anti-inflammatory Activity : Studies suggest that thiazole-containing compounds can reduce inflammation markers in cellular models.
- Anticancer Activity : Preliminary data indicate that certain derivatives may induce apoptosis in cancer cell lines through modulation of apoptotic pathways .
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted on synthesized thiazole derivatives showed that one specific compound exhibited an LC50 value of 0.513 mM against mosquito larvae (Culex pipiens pallens), highlighting its potential as an eco-friendly pesticide .
- Enzyme Interaction Study : Molecular docking studies revealed that this compound binds effectively to the active site of AChE, suggesting a competitive inhibition mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
